Product packaging for Methyl 2-[(3-pyridylmethyl)thio]acetate(Cat. No.:CAS No. 306935-34-2)

Methyl 2-[(3-pyridylmethyl)thio]acetate

Cat. No.: B1620627
CAS No.: 306935-34-2
M. Wt: 197.26 g/mol
InChI Key: OCFOEGVGGPQUAK-UHFFFAOYSA-N
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Description

Structural Significance and Functional Group Analysis of Thioether Esters

The thioether group, with its sulfur atom, is known for its nucleophilicity and its ability to coordinate with metal centers. The lone pairs on the sulfur atom are less basic but more nucleophilic than those on an oxygen atom in an ether, a property that often leads to different reactivity patterns. masterorganicchemistry.com The presence of the electron-withdrawing ester group can modulate the nucleophilicity of the sulfur atom.

The ester functional group is a key site for chemical transformations, most notably hydrolysis to the corresponding carboxylic acid and transesterification reactions. The reactivity of the ester's carbonyl group can be influenced by the adjacent thioether linkage.

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a degree of basicity to the molecule and can participate in various reactions, including N-alkylation and metal coordination. The relative position of the substituent at the 3-position of the pyridine ring is crucial, as it affects the electronic communication between the ring and the side chain.

A comparative analysis of the structural features of related thioether and ester compounds can provide insights into the expected properties of Methyl 2-[(3-pyridylmethyl)thio]acetate.

Table 1: Comparative Structural Data of Related Compounds

CompoundFunctional GroupsKey Structural Features
Methyl Thioacetate (B1230152)Thioether, EsterSimple aliphatic thioether ester.
Benzyl (B1604629) ThioetherThioether, Benzene RingPresence of a benzylic C-S bond. researchgate.net
Methyl 2-pyridylacetateEster, Pyridine RingEster with a pyridine ring at the α-position.
This compoundThioether, Ester, Pyridine RingCombination of all three functional groups.

This table is generated based on the general knowledge of the functional groups and related compounds.

Broader Context of Pyridyl-Containing Organosulfur Compounds in Chemical Research

Pyridyl-containing organosulfur compounds are a significant class of molecules that have garnered considerable attention in various fields of chemical research. The unique combination of the pyridine moiety and a sulfur-containing functional group leads to a rich and diverse chemistry with a wide array of applications.

In medicinal chemistry, the pyridine scaffold is a common feature in many approved drugs due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets. acs.org The incorporation of a sulfur atom, often as a thioether, can enhance the lipophilicity and metabolic stability of a molecule, and in some cases, directly contribute to its biological activity. For instance, various pyridyl thioether derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. acs.orgnih.gov

In materials science, pyridyl-containing organosulfur compounds are utilized as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and the sulfur atom can act as coordination sites for metal ions, leading to the formation of materials with interesting catalytic, magnetic, and optical properties.

Furthermore, these compounds serve as versatile building blocks in organic synthesis. The pyridine ring can act as a directing group in C-H activation reactions, while the thioether can be oxidized to sulfoxides and sulfones, which are themselves useful functional groups. researchgate.net

Overview of Synthetic, Mechanistic, and Application-Oriented Research on the Compound Class

The synthesis of pyridyl thioethers can be achieved through various methods, including the reaction of a pyridyl halide with a thiol or the reaction of a pyridinethiol with an alkyl halide. nih.govresearchgate.net A plausible synthetic route to this compound would involve the reaction of 3-picolyl chloride (3-(chloromethyl)pyridine) with methyl thioglycolate in the presence of a base.

Proposed Synthesis of this compound:

(Py = 3-pyridyl)

Mechanistic studies on related compounds have provided insights into their reactivity. For example, the reaction of 2-benzylpyridines with triflic anhydride (B1165640) in the presence of a base proceeds via a benzylic C-H triflylation, where the pyridine acts as a directing group. researchgate.net The thioether linkage in similar compounds can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone, which can have different biological activities compared to the parent thioether.

The application-oriented research on this class of compounds is largely focused on their biological activities. Studies have shown that thioalkyl derivatives of pyridine can exhibit anticonvulsant, anxiolytic, and antidepressant effects. researchgate.net Thienylpyridyl- and thioether-containing acetamides have been investigated as potential pesticides. nih.govnih.gov

Table 2: Research Focus on Pyridyl-Containing Organosulfur Compounds

Research AreaKey Findings and Approaches
Synthesis - Nucleophilic substitution reactions. nih.govresearchgate.net - Metal-catalyzed cross-coupling reactions.
Mechanistic Studies - Role of the pyridine ring as a directing group. researchgate.net - Oxidation of the thioether linkage.
Applications - Medicinal chemistry (antimicrobial, anti-inflammatory, CNS agents). acs.orgnih.govresearchgate.net - Agrochemicals (pesticides). nih.govnih.gov - Materials science (ligands for metal complexes).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B1620627 Methyl 2-[(3-pyridylmethyl)thio]acetate CAS No. 306935-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(pyridin-3-ylmethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFOEGVGGPQUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371715
Record name Methyl {[(pyridin-3-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-34-2
Record name Methyl {[(pyridin-3-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 3 Pyridylmethyl Thio Acetate and Analogues

Strategies for Constructing the Thioether Linkage

Nucleophilic Substitution Reactions with Halogenated Pyridylmethyl Precursors

A prevalent and straightforward method for constructing the pyridylmethyl thioether linkage is through the nucleophilic substitution of a halogenated pyridylmethyl precursor. This reaction typically involves a 3-(halomethyl)pyridine, most commonly 3-(chloromethyl)pyridine, which serves as an electrophile. The sulfur nucleophile is the thiolate anion of methyl thioglycolate, generated in situ by a suitable base.

The general mechanism involves the deprotonation of the thiol group of methyl thioglycolate by a base (e.g., sodium hydroxide (B78521), sodium ethoxide, or triethylamine) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the 3-(halomethyl)pyridine, displacing the halide ion in a classic SN2 reaction to yield the desired thioether.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetone, or ethanol (B145695), to facilitate the dissolution of reactants and support the SN2 mechanism. The choice of base and solvent can influence reaction rates and yields. The reactivity of the halogenated precursor follows the expected trend for SN2 reactions: I > Br > Cl.

Table 1: Example of Nucleophilic Substitution for Thioether Synthesis

Electrophile Nucleophile Precursor Base Solvent Product
3-(Chloromethyl)pyridine hydrochloride Methyl thioglycolate Sodium ethoxide Ethanol Methyl 2-[(3-pyridylmethyl)thio]acetate

Research on related pyridine (B92270) thioethers demonstrates that nucleophilic substitution on halopyridines is a robust method. sci-hub.se The reaction conditions can be mild, often proceeding at room temperature or with gentle heating. researchgate.net

Thiolation of Activated Esters or Acetates

An alternative approach involves reversing the roles of the nucleophile and electrophile. In this strategy, 3-pyridylmethanethiol (the nucleophile) reacts with an activated methyl acetate (B1210297) derivative, such as methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739) (the electrophiles).

Similar to the previous method, the reaction is base-mediated to generate the 3-pyridylmethylthiolate anion. This powerful nucleophile then displaces the halide from the methyl haloacetate to form the thioether bond. The conditions are comparable, employing polar solvents and a variety of bases.

Table 2: Thiolation of Activated Acetates

Nucleophile Precursor Electrophile Base Solvent Product
3-Pyridylmethanethiol Methyl bromoacetate Potassium carbonate Acetone This compound

This method is particularly useful when the 3-pyridylmethanethiol is more readily available or synthetically accessible than the corresponding halide. Studies on the synthesis of various thioalkyl derivatives of pyridine have utilized classical organic methods that can be adapted for this specific transformation. nih.gov

Direct Thiomethylation Approaches in Related Systems

Direct functionalization of the pyridine ring represents a more advanced and atom-economical approach, though it is less commonly reported for the synthesis of this specific compound. Direct C-H functionalization methods aim to attach the -SCH₂COOCH₃ group to the pyridine ring without a pre-installed leaving group like a halogen. researchgate.net

While direct thiomethylation of pyridine at the 3-position with a reagent like methyl thioglycolate is challenging due to the electronic nature of the pyridine ring, related transformations provide a conceptual basis. organic-chemistry.org Such reactions might proceed through a radical mechanism or transition-metal-catalyzed C-H activation. For instance, a hypothetical route could involve the generation of a •SCH₂COOCH₃ radical, which then adds to the pyridine ring. However, controlling the regioselectivity for the 3-position over the more electronically favored 2- or 4-positions would be a significant challenge. researchgate.net These methods are at the forefront of chemical synthesis and are not yet standard procedures for producing simple thioethers like this compound. organic-chemistry.org

Formation of the Methyl Ester Moiety

The methyl ester group can be introduced either before or after the formation of the thioether linkage. The most common strategy is to use a reactant that already contains the methyl ester, such as methyl thioglycolate or methyl haloacetate. However, if the synthesis begins with the corresponding carboxylic acid, 2-[(3-pyridylmethyl)thio]acetic acid, a separate esterification step is required.

Esterification of Carboxylic Acid Precursors

The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid precursor, 2-[(3-pyridylmethyl)thio]acetic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium toward the formation of the ester product, methanol is typically used as the solvent to ensure it is present in a large excess. masterorganicchemistry.com The reaction is usually heated to reflux to increase the reaction rate. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to yield the final methyl ester. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Fischer Esterification of 2-[(3-pyridylmethyl)thio]acetic acid

Carboxylic Acid Precursor Alcohol Acid Catalyst Conditions Product
2-[(3-pyridylmethyl)thio]acetic acid Methanol H₂SO₄ (catalytic) Reflux This compound

Other esterification methods, such as using diazomethane (B1218177) or methyl iodide with a carboxylate salt, are also possible but are often avoided on a larger scale due to the hazardous and costly nature of the reagents.

Transesterification Reactions (if applicable)

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. youtube.com This method would be applicable if, for instance, an ethyl or benzyl (B1604629) ester of 2-[(3-pyridylmethyl)thio]acetic acid were synthesized first. This ethyl ester could then be converted to the desired methyl ester by reacting it with methanol under acidic or basic catalysis. nih.govyoutube.com

The reaction involves heating the starting ester (e.g., Ethyl 2-[(3-pyridylmethyl)thio]acetate) in a large excess of methanol with a catalyst. youtube.com The equilibrium is driven towards the methyl ester product by the large excess of methanol.

R-CO-OCH₂CH₃ + CH₃OH ⇌ R-CO-OCH₃ + CH₃CH₂OH (where R = 3-pyridylmethylthio)

This approach is less direct than Fischer esterification if the carboxylic acid is the starting point, but it can be a viable option depending on the availability of starting materials. nih.gov The transesterification of thionoesters and other complex esters has been well-documented, indicating the general applicability of this reaction type. youtube.com

Assembly of the Pyridylmethyl Scaffold

The foundational step in the synthesis of this compound is the formation of the 3-pyridylmethyl group. This can be achieved through various methods, primarily involving the functionalization of pre-existing pyridine rings or the derivatization of pyridylacetic acid and its analogues.

Functionalization of Pyridine Rings

Direct functionalization of the pyridine ring is a common strategy to introduce the necessary reactive groups for subsequent elaboration. A key intermediate for the synthesis of the target molecule is a 3-(halomethyl)pyridine, such as 3-picolyl chloride hydrochloride.

The preparation of chloromethylpyridine hydrochlorides can be achieved by reacting the corresponding pyridyl carbinol with a slight excess of thionyl chloride in an inert organic solvent like toluene. google.com The reaction is typically controlled at a temperature not exceeding 35 °C to prevent the formation of impurities. google.com The pyridyl carbinol solution is added gradually to the thionyl chloride solution under constant agitation. google.com This method is advantageous as it minimizes the evolution of HCl gas and reduces the required amount of the hazardous thionyl chloride. google.com The resulting 3-picolyl chloride hydrochloride can then be used as an electrophile in a nucleophilic substitution reaction with a sulfur nucleophile.

A plausible and widely used method for the synthesis of the target compound, this compound, involves the reaction of 3-picolyl chloride hydrochloride with methyl thioglycolate in the presence of a base. The base deprotonates the thiol group of methyl thioglycolate to form a thiolate anion, which then acts as a nucleophile, displacing the chloride from the 3-pyridylmethyl group.

Table 1: Illustrative Reaction Conditions for Thioether Synthesis from Halides

ElectrophileNucleophileBaseSolventTemperature (°C)Yield (%)Reference
2,3,5,6-Tetrachloro-4-pyridylpyridinium chlorideEthanethiolTriethylamineAcetoneRoom Temp93 researchgate.net
Aryl Bromides4-Pyridylmethyl 2-aryl ethersNaOtBuCPME10078-94 nih.gov
p-Quinone Methides1,4-Dithiane-2,5-diolDABCOAcetoneRoom Temp13-85 nih.gov

Derivatization of Pyridylacetic Acid Analogues

An alternative approach to constructing the pyridylmethylthioacetate framework is through the derivatization of pyridylacetic acid analogues. These methods often involve multi-component reactions that allow for the rapid assembly of complex molecules.

A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which utilizes the dual reactivity of Meldrum's acid derivatives. acs.orgdurham.ac.uk These derivatives first act as nucleophiles in a substitution reaction with activated pyridine-N-oxides and subsequently as electrophiles with various nucleophiles to induce ring-opening and decarboxylation. acs.orgdurham.ac.uk While this method provides access to a range of pyridylacetic acid derivatives, it is worth noting that 3-pyridylacetic acid is generally more stable to decarboxylation compared to its 2- and 4-isomers. google.com

The derivatization of carboxylic acids, including pyridylacetic acids, is a well-established field. For instance, various derivatization reagents have been developed to enhance the detection of carboxylic acids in analytical techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). mdpi.commdpi.com These principles of activating the carboxyl group can be applied synthetically.

For the synthesis of this compound, one could envision a pathway starting from 3-pyridylacetic acid. The acid would first be esterified to methyl 3-pyridylacetate. Subsequent functionalization at the methylene (B1212753) position, for example through radical halogenation, would provide a reactive intermediate. This intermediate could then undergo nucleophilic substitution with a sulfur source to introduce the thioacetate (B1230152) group. However, controlling the selectivity of such a halogenation can be challenging.

Modern Synthetic Approaches

Recent advancements in synthetic chemistry offer more efficient, sustainable, and scalable methods for the preparation of this compound and its analogues. These include microwave-assisted synthesis, adherence to green chemistry principles, and the use of flow chemistry for continuous production.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyridine derivatives.

The synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, key intermediates for certain anti-tuberculosis agents, has been efficiently achieved through microwave heating at 120 °C for 20-30 minutes in ethanol. researchgate.net Similarly, microwave irradiation has been used in the synthesis of various thioethers and in the transformation of esters into other functional groups. orgsyn.orgorganic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives

ReactionConventional MethodMicrowave MethodReference
Synthesis of 3-pyridine derivativesReflux for 10-16 h130-140 °C, 10-30 min acs.org
Synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid estersNot specified120 °C, 20-30 min researchgate.net
Transformation of esters to hydroxamic acidsLong reaction times~6 minutes organic-chemistry.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being incorporated into the synthesis of heterocyclic compounds.

Key aspects of green chemistry in pyridine synthesis include the use of environmentally benign solvents (such as water or ethanol), the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. mdpi.comacs.org For example, one-pot multicomponent reactions are considered a green methodology as they reduce the number of synthetic steps, minimize waste, and improve atom economy. acs.org

The synthesis of this compound can be designed with green chemistry principles in mind. For example, the use of a recyclable base or catalyst for the thioether formation step would be beneficial. Furthermore, exploring aqueous reaction conditions, if feasible, would significantly reduce the environmental impact of the synthesis.

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, improved scalability, and greater control over reaction parameters. springerprofessional.de This technology is particularly well-suited for the production of fine chemicals and pharmaceutical intermediates.

The synthesis of heterocyclic thioethers has been successfully demonstrated in a fully automated, sequential flow-through system. acs.orgacs.org In this approach, a resin-bound reagent is used to "capture" a starting material, which is then reacted with a second reagent in the flow stream to "release" the final product. This method allows for the rapid synthesis of a library of compounds with high purity and yield, without the need for traditional purification steps. acs.orgacs.org

A continuous flow process for the synthesis of this compound could be envisioned where a stream of 3-picolyl chloride is mixed with a stream of methyl thioglycolate and a base in a heated reactor coil. The product would then be collected continuously at the outlet. This approach would allow for the safe and efficient production of the target compound on a larger scale. The precise control over temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities compared to batch processes. springerprofessional.de

Mechanistic Investigations of Reactions Involving Methyl 2 3 Pyridylmethyl Thio Acetate

Reaction Mechanisms of the Thioether Functional Group

The thioether group in Methyl 2-[(3-pyridylmethyl)thio]acetate is a key site for various chemical transformations, primarily due to the nucleophilic nature of the sulfur atom and its susceptibility to oxidation.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

The oxidation of thioethers is a common and well-studied reaction in organic chemistry. masterorganicchemistry.com Mild oxidizing agents are typically employed for the selective conversion of sulfides to sulfoxides. Further oxidation to the sulfone requires harsher conditions or more potent oxidizing agents. acs.org A variety of reagents can be used for these transformations, as detailed in the table below.

Oxidizing AgentProduct(s)Typical Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneAcetic acid, room temperature
Meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, SulfoneChlorinated solvent, low to room temperature
Sodium Periodate (NaIO₄)SulfoxideMethanol (B129727)/water, room temperature
Potassium Permanganate (KMnO₄)SulfoneBasic solution, heat
Ozone (O₃)Sulfoxide, SulfoneMethylene (B1212753) chloride, -78 °C

The mechanism of oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, with a peroxy acid like m-CPBA, the sulfur atom attacks the terminal oxygen of the peroxy acid, leading to the formation of the sulfoxide and the corresponding carboxylic acid. The over-oxidation to the sulfone proceeds through a similar pathway from the sulfoxide intermediate. The pyridine (B92270) ring, being an electron-withdrawing group, can influence the electron density on the sulfur atom, potentially affecting the rate of oxidation.

Nucleophilic Character of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. masterorganicchemistry.com This nucleophilicity allows it to participate in various reactions, most notably S-alkylation to form sulfonium (B1226848) salts.

This reactivity is analogous to the behavior of other thioethers, which are known to be good nucleophiles. masterorganicchemistry.com The reaction with an alkyl halide, for example, would proceed via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a ternary sulfonium salt. The presence of the electron-withdrawing pyridine ring might slightly diminish the nucleophilicity of the sulfur atom compared to a simple dialkyl sulfide.

Cleavage Reactions of the S-C Bond

Cleavage of the sulfur-carbon bonds in thioethers can occur under specific conditions, often involving metals or strong reducing agents. For a molecule like this compound, both the S-CH₂ (pyridyl) and S-CH₂ (acetyl) bonds could potentially be cleaved.

Reactions involving metal complexes can facilitate S-C bond cleavage. researchgate.net For instance, transition metals can coordinate to the sulfur atom, weakening the S-C bond and enabling its cleavage. Reductive cleavage using agents like sodium in liquid ammonia (B1221849) can also break the thioether linkage. The specific bond that cleaves would depend on the reaction conditions and the relative stability of the potential radical or anionic intermediates.

Reaction Mechanisms of the Ester Functional Group

The methyl ester group in this compound is susceptible to reactions typical of carboxylic acid derivatives, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Processes

The core reaction mechanism for esters is nucleophilic acyl substitution. libretexts.org This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the methoxide (B1231860) ion, -OCH₃).

A wide range of nucleophiles can participate in this reaction, leading to various new carboxylic acid derivatives. For example, reaction with an amine (aminolysis) would yield the corresponding amide, while reaction with a stronger nucleophile like a Grignard reagent would lead to the formation of a tertiary alcohol after two additions. The general mechanism is outlined below:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen is formed.

Elimination of Leaving Group: The carbonyl group reforms, and the methoxide ion is ejected as the leaving group.

Ester Hydrolysis and Alcoholysis Mechanisms

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. libretexts.org Alcoholysis is a similar process where an alcohol is the nucleophile, resulting in a transesterification reaction.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This is a bimolecular process. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.

StepDescription
1Nucleophilic attack of hydroxide on the carbonyl carbon.
2Formation of a tetrahedral intermediate.
3Elimination of the methoxide leaving group to form a carboxylic acid.
4Acid-base reaction between the carboxylic acid and the methoxide/hydroxide.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weak nucleophile like water. The mechanism is reversible, and all steps are in equilibrium. The presence of the pyridine nitrogen could lead to its protonation under acidic conditions, which would further enhance the electrophilicity of the carbonyl carbon by induction.

Alcoholysis (Transesterification): This process is analogous to hydrolysis but with an alcohol as the nucleophile. It is typically catalyzed by an acid or a base. The reaction allows for the conversion of the methyl ester to another ester. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-[(3-pyridylmethyl)thio]acetate and methanol.

Reactivity of the Pyridine Nucleus and Pyridylmethyl Moiety

The chemical personality of this compound is largely defined by the interplay between its pyridine ring and the attached pyridylmethyl thioacetate (B1230152) group. The electron-deficient nature of the pyridine ring and the specific electronic contributions of the substituent at the 3-position govern its reactivity.

Participation in Electrophilic and Nucleophilic Aromatic Reactions

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which draws electron density from the aromatic system. quora.com This makes pyridine and its simple derivatives significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene, often requiring harsh reaction conditions. quora.comgcwgandhinagar.com Furthermore, the nitrogen atom's basic lone pair can react with acidic electrophilic reagents (like the HNO₃/H₂SO₄ nitrating mixture or Lewis acids in Friedel-Crafts reactions), forming a pyridinium (B92312) ion. gcwgandhinagar.comyoutube.com This positively charged species is even more deactivated towards electrophilic attack. gcwgandhinagar.com

When substitution does occur on an unsubstituted pyridine ring, it preferentially happens at the 3-position (meta-position). quora.com This is because the cationic intermediate formed by attack at the 2- or 4-position places a destabilizing positive charge directly on the electronegative nitrogen atom, whereas attack at the 3-position avoids this unfavorable arrangement. quora.com

Nucleophilic Aromatic Substitution (NAS):

In contrast to its reluctance to undergo EAS, the electron-poor nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), especially at the 2- and 4-positions. gcwgandhinagar.com These reactions are facilitated by the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. libretexts.orglibretexts.org The presence of strong electron-withdrawing groups ortho or para to a leaving group further activates the ring for NAS. libretexts.org

In the case of a 3-substituted pyridine like this compound, NAS would typically require the presence of a good leaving group (like a halogen) on the ring, usually at the 2-, 4-, or 6-positions. Research on halogenated pyridines shows that S-nucleophiles readily displace halides to form pyridine thioethers. researchgate.netrsc.org Should a leaving group be present on the ring of a derivative of this compound, it would be susceptible to substitution by various nucleophiles.

Decarboxylative Processes in Related Pyridyl Systems

While the ester group in this compound is stable, its corresponding carboxylate, formed via saponification, can participate in potent decarboxylative reactions. These processes are valuable in synthesis as they use the carboxylate as a transient activating group that is subsequently removed as CO₂.

Studies on related pyridylacetic acids and their lithium salts have demonstrated their utility in forming new carbon-carbon and carbon-heteroatom bonds at the benzylic-like position. A notable example is the decarboxylative trifluoromethylthiolation of lithium pyridylacetates. This reaction can be performed in a one-pot fashion starting from the corresponding methyl esters. The ester is first saponified to the lithium salt, which then reacts with an electrophilic trifluoromethylthiolation reagent. The proposed mechanism involves the electrophilic sulfur agent approaching the pyridine nitrogen, which promotes decarboxylation and the formation of an N-trifluoromethylthio-alkylidene-dihydropyridine intermediate that subsequently isomerizes to the final product.

Another significant application is the doubly decarboxylative Michael-type addition. In this process, a pyridylacetic acid acts as a nucleophile after decarboxylation, adding to a Michael acceptor which also undergoes decarboxylation. This strategy has been employed to synthesize complex heterocyclic structures like 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones under mild, base-catalyzed conditions. Mechanistic studies have confirmed the decarboxylative pathway for these cascade reactions.

Table 1: Examples of Decarboxylative Reactions in Pyridylacetate Systems

Starting Material Class Reagent(s) Reaction Type Product Class Yield Reference
Methyl 2-pyridylacetate 1. LiOH; 2. N-(trifluoromethylthio)benzenesulfonimide One-pot Saponification & Decarboxylative Trifluoromethylthiolation 2-(1-Aryl-1-trifluoromethylthio)methylpyridine 85% quora.com
Methyl 4-pyridylacetate 1. LiOH; 2. N-(trifluoromethylthio)benzenesulfonimide Decarboxylative Trifluoromethylthiolation 4-(Trifluoromethylthio)methylpyridine derivative 29% quora.com
Pyridylacetic acid Coumarin-3-carboxylic acids, Brønsted Base Doubly Decarboxylative Michael Addition 4-(Pyridylmethyl)chroman-2-one Good to Very Good gcwgandhinagar.com
Pyridylacetic acid Chromone-3-carboxylic acids, Brønsted Base Doubly Decarboxylative Michael Addition 2-(Pyridylmethyl)chroman-4-one Good to Very Good gcwgandhinagar.com
2-Pyridylacetic acids α,β-Unsaturated aldehydes, Chiral aminocatalyst Asymmetric Decarboxylative Michael Addition Enantiomerically enriched pyridine derivatives N/A rsc.org

Exploration of Intermolecular and Intramolecular Processes

The structural features of this compound—a nucleophilic sulfur atom, an ester moiety, and an aromatic heterocycle—allow for a variety of potential intermolecular and intramolecular reactions.

Intermolecular Processes:

The thioether linkage presents a nucleophilic sulfur atom that can participate in various reactions. For instance, thioethers can undergo 1,6-conjugate addition reactions with suitable electrophiles like para-quinone methides, a process catalyzed by bases such as DABCO, to form diarylmethyl thioethers. nih.gov The pyridylmethyl moiety itself can also be reactive. Palladium-catalyzed cross-coupling reactions have been developed for the arylation of the C(sp³)–H bonds of 4-pyridylmethyl ethers, which are structurally analogous. nih.gov This suggests that the methylene group in this compound could potentially be functionalized through similar transition-metal-catalyzed C-H activation pathways.

As discussed previously (Sec. 3.3.2), the corresponding carboxylate can act as a potent pronucleophile in intermolecular Michael additions after decarboxylation. gcwgandhinagar.com This highlights a key intermolecular C-C bond-forming strategy available to this class of compounds.

Intramolecular Processes:

The proximity of the thioacetate side chain to the pyridine ring opens the door for potential intramolecular reactions, leading to the formation of fused heterocyclic systems. Palladium-catalyzed intramolecular C-H arylation is a powerful method for creating such structures. In related systems, pyridine derivatives bearing a halide on an N-aryl substituent have been shown to undergo cyclization onto a C-H bond of the pyridine ring to form multiply fused heteroaromatics. beilstein-journals.org If this compound were modified to contain an appropriately positioned halide or other reactive group, similar intramolecular C-H functionalization could be envisioned.

Furthermore, theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to investigate intramolecular [3+2] cycloaddition (I32CA) reactions in related indole (B1671886) systems containing a thioether linkage. libretexts.org These computational analyses help predict the feasibility, mechanism, and selectivity of such cyclizations. While not directly studied for this compound, these theoretical frameworks suggest that intramolecular cycloadditions could be a possible, albeit likely complex, reaction pathway under specific conditions, potentially leading to novel polycyclic scaffolds.

Synthetic Utility and Building Block Applications of Methyl 2 3 Pyridylmethyl Thio Acetate

Construction of Advanced Heterocyclic Systems

The strategic placement of reactive sites within Methyl 2-[(3-pyridylmethyl)thio]acetate makes it an ideal precursor for synthesizing a variety of fused and non-fused heterocyclic rings, which are prominent scaffolds in medicinal chemistry and materials science.

The thioacetate (B1230152) moiety of the molecule is a key functional group that can be elaborated to facilitate the synthesis of fused nitrogen-containing heterocycles. For instance, the ester can be converted into a hydrazide, which is a common precursor for various ring systems. ekb.eg While direct synthesis from this compound is not explicitly detailed in the provided literature, the chemical principles for its conversion to quinazolinone and benzimidazole (B57391) frameworks can be inferred from related structures.

The synthesis of quinazolinone derivatives often involves the cyclization of precursors containing an anthranilic acid moiety or a related synthon. rsc.orgnih.govnih.gov A plausible synthetic route could involve the transformation of the pyridylmethylthioacetate core into a structure that can be annulated to form the quinazolinone ring. For example, a related precursor, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, has been used to synthesize a variety of 2-substituted quinazolin-4(3H)-one compounds. ekb.eg

Similarly, benzimidazole synthesis frequently starts from 2-mercaptobenzimidazoles, which can be alkylated to introduce side chains. nih.gov The pyridylmethylthio group could potentially be incorporated into a benzimidazole structure through the reaction of a suitable o-phenylenediamine (B120857) derivative with a reagent derived from this compound. The synthesis of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole highlights the feasibility of combining pyridylmethylthio units with the benzimidazole core. nih.gov

HeterocycleGeneral Precursor(s)Relevant Synthetic StrategyCitation
Quinazolinone 2-Hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-oneReaction of the hydrazino group with aldehydes and ketones. nih.gov
Quinazolinone Methyl α-[(4-oxoquinazolin-2-yl)thio]acetateConversion of the ester to hydrazide and subsequent cyclization reactions. ekb.eg
Benzimidazole 2-MercaptobenzimidazoleAlkylation with halides followed by cyclization. nih.gov
Benzimidazole o-PhenylenediamineCondensation with appropriate carboxylic acids or their derivatives. researchgate.net

The thioacetate portion of this compound is readily utilized for constructing sulfur-containing heterocycles such as thiadiazoles and thiazolidinones.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by converting the methyl ester of the parent molecule into a hydrazide. This hydrazide can then be reacted with carbon disulfide or a similar one-carbon synthon to form a thiosemicarbazide, which undergoes cyclization under acidic or basic conditions to yield the thiadiazole ring. ekb.eg This strategy has been successfully applied to synthesize 2-amino-1,3,4-thiadiazole (B1665364) derivatives from a quinazolinone-based thioacetate. ekb.eg Another approach involves the reaction of thioamides with reagents like methyl bromocyanoacetate, which can lead to the formation of 1,2,4-thiadiazoles. nih.gov

Thiazolidinones: Thiazolidinone rings are typically formed through the condensation of an amine, a carbonyl compound, and a mercapto-acid like thioglycolic acid. hilarispublisher.comekb.eg To utilize this compound for this purpose, its ester and thioether bonds would first need to be cleaved and the pyridine-3-methanol intermediate converted to 3-picolylamine (3-aminomethylpyridine). This amine can then participate in a multicomponent reaction with an aldehyde and mercaptoacetic acid to afford N-(pyridin-3-ylmethyl)thiazolidin-4-ones. Syntheses of related thiazolidinones and six-membered thiazinanones from 2-picolylamine have been reported with moderate to excellent yields. nih.gov

HeterocycleKey Intermediate from Parent CompoundReaction TypeCitation
1,3,4-Thiadiazole Hydrazide (from ester)Reaction with CS2, then cyclization ekb.eg
1,3,4-Thiadiazole Thiosemicarbazide (from hydrazide)Acid- or base-catalyzed cyclization ekb.egmdpi.com
Thiazolidinone 3-Picolylamine (requires reduction/amination)Multicomponent condensation with aldehyde and mercaptoacetic acid hilarispublisher.comnih.govmdpi.com

Precursor in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond its role in building heterocyclic rings, this compound and its derivatives are valuable precursors for fundamental bond-forming reactions.

Pyridylacetic acids, which can be derived from the hydrolysis of their corresponding methyl esters like this compound, serve as effective pronucleophiles in asymmetric decarboxylative Michael additions. rsc.orgrsc.org In these reactions, the pyridylacetic acid adds to α,β-unsaturated aldehydes in the presence of a chiral aminocatalyst. rsc.orgresearchgate.net The carboxylic acid moiety serves a dual purpose: it activates the molecule for nucleophilic attack and is subsequently removed via decarboxylation under mild conditions. rsc.org This methodology provides a novel pathway to enantiomerically enriched pyridine (B92270) derivatives, demonstrating the utility of the pyridylacetic acid scaffold as a building block in asymmetric synthesis. rsc.orgresearchgate.net

The multiple functional groups within this compound allow for a variety of chemical transformations, making it a versatile intermediate. vanderbilt.edu

Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. It can also be converted to other derivatives such as amides, hydrazides, or reduced to a primary alcohol. ekb.eg The conversion to a hydrazide is a particularly useful step for synthesizing heterocyclic compounds like thiadiazoles. ekb.eg

Thioether Group: The sulfur atom in the thioether linkage is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) or sulfone. This transformation is noted in the metabolic oxidation of related 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles. nih.gov

Thioacetate Moiety: The thioacetate group can function as a protected thiol. researchgate.netnih.gov Cleavage of the acetyl group can liberate the free thiol, S-(3-pyridylmethyl)methanethiol, which can then be used in subsequent reactions, such as Michael additions or further functionalization. nih.gov

Functional GroupTransformationProduct Functional GroupSignificanceCitation
Ester HydrolysisCarboxylic AcidPrecursor for Michael additions rsc.org
Ester HydrazinolysisHydrazideIntermediate for heterocycle synthesis ekb.eg
Thioether OxidationSulfoxide/SulfoneModifies electronic properties and solubility nih.gov
Thioacetate DeprotectionThiolUnmasks a reactive nucleophile for further synthesis researchgate.netnih.gov

Design and Synthesis of Chemically Diverse Analogues

The structure of this compound can be systematically modified to generate a library of chemically diverse analogues for various applications.

One primary strategy involves the three-component synthesis of substituted pyridylacetic acid derivatives. nih.gov This approach utilizes the reaction of pyridine-N-oxides with Meldrum's acid derivatives, followed by ring-opening and decarboxylation, to produce a range of pyridyl-substituted esters. nih.gov By choosing different substituted pyridine-N-oxides, analogues with varied electronic and steric properties on the pyridine ring can be accessed.

Another approach focuses on modifying the thioacetate portion of the molecule. The synthesis of thioflavones and their pyridyl analogs from 2-mercaptobenzoic(nicotinic) acid demonstrates how different aromatic backbones can be combined with a thioether linkage and subsequently cyclized. koreascience.kr Analogously, reacting different substituted 3-picolyl halides with methyl thioglycolate or its derivatives would produce a variety of analogues. Furthermore, the synthesis of N-alkyl-2-thiomethyl benzimidazoles highlights methods for creating related thioether compounds using different heterocyclic cores. researchgate.net The development of thioacetate-based initiators for polymerizations also showcases the chemical adaptability of the thioacetate functional group itself. researchgate.netnih.gov

Derivatization at the Pyridine Ring

The pyridine ring in this compound offers a site for various chemical modifications, typical for heteroaromatic nitrogen compounds. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for reactions such as N-oxidation and quaternization. These transformations can alter the electronic properties and steric profile of the molecule, paving the way for further synthetic applications.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This reaction is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide group enhances the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

N-Alkylation (Quaternization): As a nucleophile, the pyridine nitrogen readily reacts with alkyl halides to form quaternary pyridinium (B92312) salts. This process not only introduces a positive charge but also adds a new substituent to the nitrogen atom. The formation of these sulfonium (B1226848) salts can significantly change the molecule's physical properties, such as solubility. escholarship.org For instance, the alkylation of thioether-containing polymers with alkyl bromides has been shown to convert them into polysulfonium derivatives, which exhibit good water solubility and adopt disordered conformations in solution. escholarship.org

Reaction Type Reagent Example Product Type Significance
N-OxidationHydrogen Peroxide (H₂O₂), m-CPBAPyridine N-oxideActivates the pyridine ring for further substitution
N-AlkylationMethyl Iodide (CH₃I), Benzyl (B1604629) BromideQuaternary Pyridinium SaltIntroduces a positive charge, modifies solubility and conformation escholarship.org

Modification of the Thioether Linkage

The thioether group (-S-) is another key reactive site within the molecule, susceptible to oxidation and alkylation, leading to products with distinct chemical properties.

Oxidation to Sulfoxide and Sulfone: The sulfur atom of the thioether can be selectively oxidized to form a sulfoxide (-SO-) and subsequently a sulfone (-SO₂-). This transformation is typically accomplished using controlled amounts of oxidizing agents such as hydrogen peroxide (H₂O₂), ozone (O₃), or peroxy acids. masterorganicchemistry.comnih.gov The oxidation converts the nonpolar thioether into the highly polar sulfoxide and even more polar sulfone groups. nih.gov This change in polarity can be exploited to switch the hydrophobic/hydrophilic character of molecules containing this moiety. nih.gov The rate of this oxidation is dependent on the nucleophilicity of the sulfur atom, which is influenced by the surrounding chemical structure. nih.gov Studies on heteroaromatic thioethers have shown they can be oxidized to sulfoxides or sulfones depending on the reaction conditions. researchgate.net

The reaction of hydroxyl radicals (HO•) with thioethers is a complex process that formally results in a one-electron oxidation, initiated by the formation of an adduct radical. nih.govresearchgate.net However, direct oxidation to the corresponding sulfoxide is often attributed to the in-situ formation of hydrogen peroxide rather than a direct reaction with the hydroxyl radical itself. nih.gov

Formation of Sulfonium Salts: Similar to the quaternization of the pyridine nitrogen, the thioether sulfur can be alkylated using alkylating agents to form a sulfonium salt. This reaction involves the nucleophilic sulfur atom attacking the electrophilic carbon of an alkyl halide. The resulting trialkylsulfonium salts are often stable and can serve as intermediates for further reactions. escholarship.org

Cleavage of Thioether Linkage: The thioether bond can be cleaved under specific conditions. For example, research has demonstrated that heteroaromatic sulfoxides or sulfones, formed from the oxidation of thioethers, can undergo base-catalyzed nucleophilic substitution reactions with thiols, leading to the cleavage of the polymer backbone at the site of the original thioether. researchgate.net This "click-declick" strategy highlights the utility of the thioether linkage as a cleavable linker in polymer chemistry. researchgate.net

Reaction Type Reagent Example Product Key Features
OxidationHydrogen Peroxide (H₂O₂), m-CPBASulfoxide (-SO-), Sulfone (-SO₂-)Increases polarity; reversible in some systems. masterorganicchemistry.comnih.govresearchgate.net
AlkylationAlkyl Halides (e.g., CH₃I)Sulfonium Salt (-S⁺R-)Creates a positively charged, water-soluble group. escholarship.org
Cleavage1. Oxidation 2. Thiol + BaseThiol and substituted pyridineAllows for use as a cleavable linker. researchgate.net

Advanced Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H NMR Spectral Assignment and Analysis

The ¹H NMR spectrum of Methyl 2-[(3-pyridylmethyl)thio]acetate provides critical information about the number of different types of protons and their neighboring environments. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. rsc.orgnih.gov Coupling constants (J), reported in Hertz (Hz), reveal the connectivity between adjacent protons.

The expected signals in the ¹H NMR spectrum would correspond to the protons of the pyridine (B92270) ring, the methylene (B1212753) group adjacent to the sulfur atom, the methylene group of the acetate (B1210297) moiety, and the methyl group of the ester. The protons on the pyridine ring would appear as complex multiplets in the aromatic region. The two methylene groups would likely appear as singlets if there are no adjacent protons to couple with, or as multiplets if coupling occurs. The methyl group of the ester would typically be a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H7.20 - 8.60m
S-CH₂-Py~3.80s
S-CH₂-CO~3.40s
O-CH₃~3.70s

Note: These are predicted values and actual experimental data may vary. The multiplicity 'm' denotes a multiplet and 's' denotes a singlet.

Comprehensive ¹³C NMR Spectral Assignment and Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. docbrown.infodocbrown.info Each unique carbon atom in the molecule gives a distinct signal.

For this compound, distinct signals are expected for the carbons of the pyridine ring, the methylene carbons, the ester carbonyl carbon, and the methoxy (B1213986) carbon. The chemical shifts of the pyridine carbons will be in the aromatic region (120-150 ppm). The ester carbonyl carbon will appear significantly downfield (around 170 ppm). The methylene and methyl carbons will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~170
Pyridine-C123 - 150
S-CH₂-Py~35
S-CH₂-CO~33
O-CH₃~52

Note: These are predicted values and actual experimental data may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

A COSY spectrum would show correlations between protons that are coupled to each other, confirming the neighboring relationships within the pyridine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. This would be particularly useful in distinguishing between the two methylene groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.netresearchgate.net For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecule under electron ionization (EI) would likely involve cleavage of the thioether and ester linkages. Common fragments would include the pyridylmethyl cation and fragments resulting from the loss of the methoxy or carboxymethyl group. Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/zPossible Fragment
197[M]⁺ (Molecular Ion)
166[M - OCH₃]⁺
138[M - COOCH₃]⁺
92[C₅H₄NCH₂]⁺

Note: These are predicted fragmentation patterns. The relative intensities of these peaks would provide further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czpressbooks.pubresearchgate.net Each functional group has a characteristic absorption frequency.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-N stretching of the pyridine ring, C-S stretching of the thioether, and C-H stretching of the aromatic and aliphatic parts of the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ester)~1735 (strong)
C-N (Pyridine)~1580-1600 (medium)
C-S (Thioether)~600-800 (weak to medium)
Aromatic C-H~3000-3100 (medium)
Aliphatic C-H~2850-3000 (medium)

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity descriptors. For a molecule like Methyl 2-[(3-pyridylmethyl)thio]acetate, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) or larger to achieve a balance between accuracy and computational cost. rsc.org

Electronic Properties and Reactivity Descriptors: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other global reactivity descriptors that can be calculated include ionization potential, electron affinity, chemical hardness, and electrophilicity. researchgate.net

In studies of various pyridine (B92270) derivatives, DFT has been successfully used to optimize molecular structures and calculate these electronic properties. researchgate.netnih.gov For instance, research on 2-acetylpyridine (B122185) derivatives utilized the B3LYP/6-311G model to investigate frontier molecular orbitals and other electronic properties. researchgate.net Similar calculations on other pyridine-containing compounds have also been performed to correlate these descriptors with observed biological or chemical activity. nih.gov

Illustrative Data Table for DFT-Calculated Properties: The following table represents typical data that would be generated from a DFT study of this compound. Note: These are hypothetical values for illustrative purposes, as specific literature on this compound is unavailable.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity1.2 eVEnergy released when an electron is added.
Global Hardness (η)2.65 eVResistance to change in electron distribution.
Global Electrophilicity (ω)1.45 eVA measure of the electrophilic nature of the molecule.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com

By optimizing the geometry of this compound and then performing GIAO calculations, one can predict the ¹H and ¹³C NMR chemical shifts. These calculated values can then be correlated with experimental data to confirm the correct assignment of signals in the NMR spectra. mdpi.comresearchgate.net This synergy between theoretical calculations and experimental results is a powerful tool in chemical analysis. mdpi.com For example, studies on other complex organic molecules, including pyridine derivatives, have shown that a good linear correlation between experimental and calculated chemical shifts provides strong evidence for the correctness of the structural assignment. nih.govmdpi.com

Illustrative Data Table for Predicted vs. Experimental NMR Shifts: This table illustrates how calculated NMR data would be compared with experimental values for this compound. Note: The values are for illustrative purposes.

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C=O (ester)170.5170.1
-S-CH₂- (thioether)34.233.8
-O-CH₃ (ester)52.852.4
Pyridine C2149.5149.2
Pyridine C4136.0135.7

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT and other quantum methods are excellent for static properties, MD simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., a solvent or a biological macromolecule).

For a relatively small molecule like this compound, MD simulations would be most relevant for studying its interactions with other molecules. For instance, if this compound were being investigated for its potential as a ligand for a protein, MD simulations could be used to explore its binding mode, the stability of the protein-ligand complex, and the key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the binding. Studies on thioether-containing polymers have used MD to understand their structural destabilization in different environments. researchgate.net

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, one could computationally investigate its synthesis, for example, the reaction between 3-picolyl chloride and methyl thioglycolate. DFT calculations could be used to model the reaction pathway, likely an Sₙ2 reaction. The calculations would identify the transition state structure and determine the activation energy barrier for the reaction. This information helps in understanding the reaction kinetics and conditions required for the synthesis. Computational studies have been widely used to investigate the mechanisms of various organic reactions, including those involving transition metals or complex rearrangements. acs.orgmontclair.edu

Illustrative Reaction Coordinate Diagram: A typical output of such a study would be a reaction coordinate diagram, plotting the energy of the system as it progresses from reactants to products. The peak of this profile would correspond to the transition state energy.

Coordination Chemistry and Metal Complexation

Ligand Properties of Pyridyl-Thioether Moieties

Chelation Potential via Nitrogen and Sulfur Atoms

There are no experimental or theoretical studies available in the reviewed literature that describe the chelation of metal ions by Methyl 2-[(3-pyridylmethyl)thio]acetate through its pyridyl nitrogen and thioether sulfur atoms. The potential of this specific molecule to act as a bidentate N,S-donor ligand has not been documented.

Influence of Steric and Electronic Factors on Coordination Behavior

The scientific literature lacks any analysis of how the steric and electronic characteristics of This compound would influence its coordination behavior with metal centers. Factors such as the steric profile of the acetate (B1210297) group or the electronic effects of the 3-pyridyl and thioacetate (B1230152) moieties on the donor atoms have not been reported.

Synthesis and Structural Characterization of Metal Complexes

A thorough search of chemical databases and scientific journals did not yield any reports on the synthesis of metal complexes derived from This compound . Consequently, there is no information available regarding the reaction conditions, isolation, or structural characterization (e.g., via X-ray crystallography, NMR, or spectroscopic methods) of any such complexes.

Potential for Catalytic or Material Science Applications of Derived Complexes

Given that no metal complexes of This compound have been synthesized or characterized according to the available literature, there are no reported investigations into their potential applications in fields such as catalysis or materials science.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-[(3-pyridylmethyl)thio]acetate, and what intermediates are critical for its preparation?

Methodological Answer:
The synthesis typically involves thioether formation via nucleophilic substitution. A common intermediate is methyl 2-((haloalkyl)thio)acetate (e.g., methyl 2-((2-chloroethyl)thio)acetate), where the halogen atom is displaced by a pyridylmethyl thiol group. Microwave-assisted synthesis (e.g., for Rh(III) complexes) can optimize reaction kinetics, reducing side products and improving yields . Key steps include:

  • Thiol activation : Use of 3-pyridylmethanethiol under inert conditions.
  • Esterification : Coupling with methyl chloroacetate or similar reagents.
  • Purification : Column chromatography or recrystallization to isolate the product.

Basic: How is the structural integrity and purity of this compound validated in synthetic workflows?

Methodological Answer:
Structural confirmation relies on:

  • IR Spectrophotometry : Identification of ester (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) functional groups.
  • Elemental Analysis : Verification of C, H, N, and S percentages within ±0.3% of theoretical values.
  • Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Advanced: What strategies mitigate metabolic instability or toxicity in preclinical studies of thioether-containing compounds like this compound?

Methodological Answer:

  • Stability Optimization : Co-administration with antioxidants (e.g., ascorbic acid) to prevent thioether oxidation.
  • Prodrug Design : Masking the thioether group with enzymatically cleavable protecting groups (e.g., acetyl esters).
  • Toxicity Screening : In vivo maximum tolerated dose (MTD) studies in rodent models, monitoring hepatic and renal biomarkers (ALT, creatinine) over 14–28 days .

Advanced: How do structural modifications to the pyridylmethyl or thioacetate moieties influence biological activity?

Methodological Answer:

  • Pyridyl Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 5-position enhances binding to nicotinic acetylcholine receptors, as shown in related thioether derivatives .
  • Thioacetate Chain Length : Shortening the chain (e.g., replacing ethyl with methyl) reduces steric hindrance, improving enzyme inhibition (e.g., acetylcholinesterase IC₅₀ values by 20–40%) .
  • SAR Studies : Comparative assays using analogs with substituted thienyl or oxadiazolyl groups reveal activity trends against viral or fungal targets .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Methodological Answer:

  • Matrix Interference : Use LC-MS/MS with a C18 column and methanol/0.1% formic acid gradient to separate the compound from endogenous thiols.
  • Sensitivity : Derivatization with iodoacetamide enhances detection limits (LOD < 10 ng/mL) by stabilizing the thioether group.
  • Validation : Spike-and-recovery experiments in plasma (≥85% recovery) and stability tests under freeze-thaw cycles .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Receptor Targeting : Acts as a precursor for radiopharmaceuticals (e.g., Pb-212-labeled peptides) due to its chelating properties .
  • Enzyme Inhibition : Serves as a scaffold for acetylcholinesterase inhibitors in neurodegenerative disease models.
  • Antimicrobial Probes : Modified derivatives exhibit fungicidal activity against Candida albicans (MIC₉₀ = 8–16 µg/mL) via disruption of ergosterol biosynthesis .

Advanced: How are computational methods employed to predict the ADMET properties of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Using descriptors like logP (2.1–3.5) and polar surface area (PSA < 90 Ų) to predict blood-brain barrier permeability.
  • CYP450 Inhibition : Docking simulations (AutoDock Vina) identify interactions with CYP3A4 active sites, guiding structural modifications to reduce hepatotoxicity.
  • In Silico Toxicity : Tools like ProTox-II predict LD₅₀ values (e.g., 300–500 mg/kg in rats) and highlight risks of skin/eye irritation (GHS Category 2) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: What mechanistic insights have been gained from studying the degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis : Ester cleavage in aqueous buffers (pH > 8) generates 2-[(3-pyridylmethyl)thio]acetic acid, monitored via NMR (disappearance of methyl ester peak at δ 3.7 ppm).
  • Oxidative Degradation : Thioether oxidation to sulfoxide (LC-MS [M+16] peak) under H₂O₂ exposure, mitigated by inert storage conditions (N₂ atmosphere, −20°C) .

Advanced: How is this compound integrated into radiopharmaceutical development workflows?

Methodological Answer:

  • Radiolabeling : Chelation with β-emitting isotopes (e.g., ¹⁰⁵Rh) using microwave-assisted reactions (70°C, 20 min, 85% yield) for targeted cancer therapy.
  • Biodistribution Studies : SPECT/CT imaging in xenograft models to assess tumor uptake (SUVmax ≥ 2.5) and clearance kinetics (t₁/₂ = 4–6 hr) .

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Methyl 2-[(3-pyridylmethyl)thio]acetate
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Reactant of Route 2
Methyl 2-[(3-pyridylmethyl)thio]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.